

Application Notes and Protocols for SGC-iMLLT Treatment in AML Cell Lines

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Compound of Interest

Compound Name: SGC-iMLLT

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Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene, are associated with a poor prognosis. The protein MLLT1 (also known as ENL) and its close homolog MLLT3 (also known as AF9) are key components of the Super Elongation Complex (SEC).[1][2] In MLL-rearranged AML, the MLL fusion protein aberrantly recruits the SEC to target genes, leading to uncontrolled transcriptional elongation of oncogenes such as MYC and BCL2, which drives leukemogenesis.[1][2]

SGC-iMLLT is a potent and selective first-in-class chemical probe that inhibits the interaction between the YEATS domain of MLLT1/3 and acetylated histones.[3] This disruption of the MLLT1/3-histone interaction prevents the recruitment of the SEC to chromatin, thereby downregulating the expression of key oncogenic target genes and inhibiting the growth of AML cells. These application notes provide detailed protocols for utilizing **SGC-iMLLT** to study its effects on AML cell lines.

Data Presentation

Table 1: In Vitro Efficacy of SGC-iMLLT on AML Cell Line Viability

The half-maximal inhibitory concentration (IC50) of **SGC-iMLLT** was determined for a panel of human AML cell lines after 72 hours of continuous exposure. Cell viability was assessed using a standard MTT or CellTiter-Glo® luminescent cell viability assay.

Cell Line	Subtype/Key Mutations	SGC-iMLLT IC50 (μM)
MV4;11	MLL-AF4	0.25
MOLM-13	MLL-AF9	0.30
SEM	MLL-AF4	0.28
Kasumi-1	t(8;21), AML1-ETO	>10
HL-60	Myeloblastic	>10

Note: The IC50 values presented are representative and may vary depending on experimental conditions and cell line passage number.

Table 2: Induction of Apoptosis in AML Cell Lines by SGC-iMLLT

The percentage of apoptotic cells was quantified by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with **SGC-iMLLT**.

Cell Line	SGC-iMLLT Concentration (μM)	% Apoptotic Cells (Annexin V+)
MV4;11	0 (DMSO Vehicle)	5.2 \pm 1.1
0.5	25.8 \pm 3.5	
1.0	48.3 \pm 4.2	
MOLM-13	0 (DMSO Vehicle)	6.1 \pm 1.5
0.5	22.4 \pm 2.9	
1.0	41.7 \pm 3.8	

Note: Data are presented as mean \pm standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT)

This protocol outlines the determination of cell viability upon **SGC-iMLLT** treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- AML cell lines
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- **SGC-iMLLT** (stock solution in DMSO)
- MTT reagent (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Plate reader

Procedure:

- Seed AML cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium.
- Prepare serial dilutions of **SGC-iMLLT** in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
- Add 100 μ L of the **SGC-iMLLT** dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add 20 μ L of MTT reagent to each well and incubate for 4 hours at 37°C.
- Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
- Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

- AML cell lines
- **SGC-iMLLT**
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Seed AML cells in 6-well plates at a density of 5×10^5 cells/well and treat with desired concentrations of **SGC-iMLLT** or vehicle control for 48 hours.
- Harvest the cells and wash twice with cold PBS.
- Resuspend the cells in 100 μ L of 1X Binding Buffer provided in the kit.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution to the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within 1 hour of staining. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Western Blotting

This protocol details the detection of MLLT1, MYC, and BCL2 protein levels following **SGC-iMLLT** treatment.

Materials:

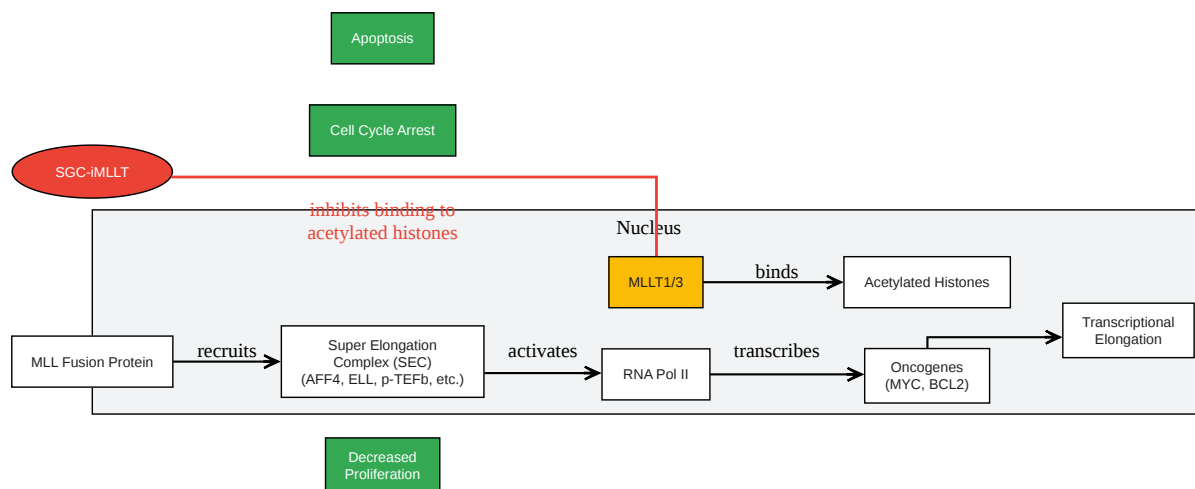
- AML cell lines
- **SGC-iMLLT**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)

- Primary antibodies (anti-MLLT1, anti-MYC, anti-BCL2, anti- β -actin)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

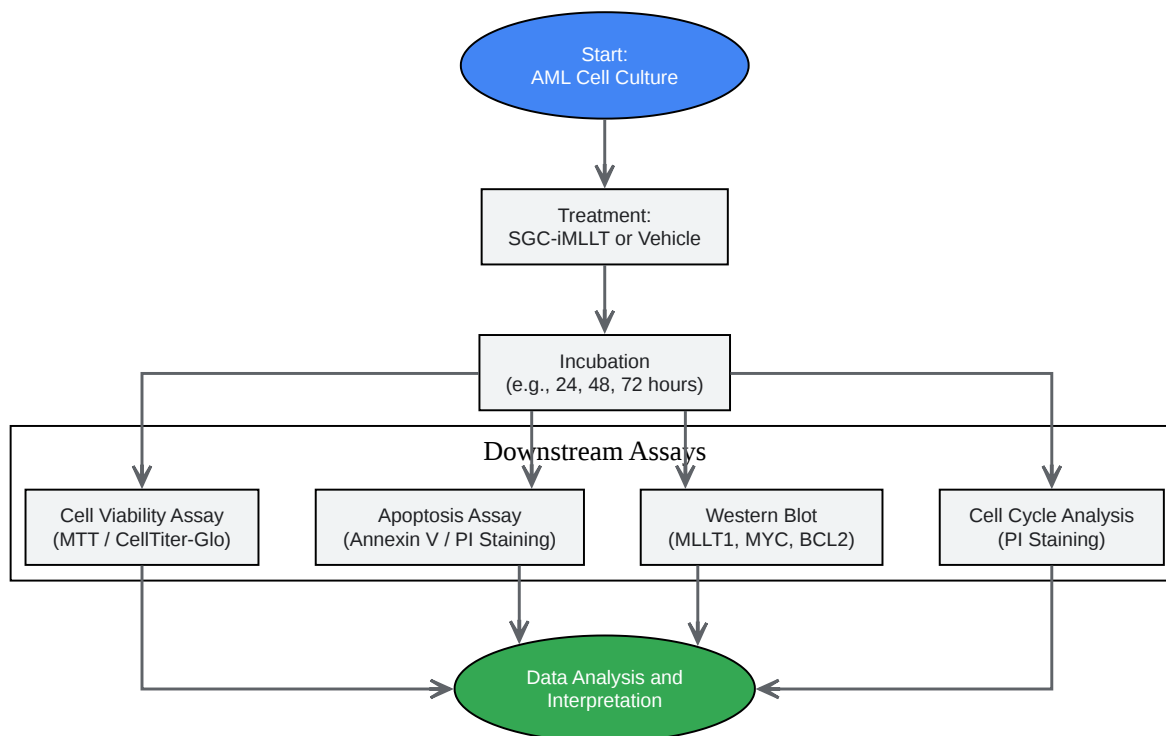
- Treat AML cells with **SGC-iMLLT** for the desired time (e.g., 24-48 hours).
- Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
- Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β -actin is used as a loading control.

Mandatory Visualizations



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Caption: **SGC-iMLLT** Signaling Pathway in MLL-rearranged AML.



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Caption: General Experimental Workflow for **SGC-iMLLT** Treatment.

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References

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